N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine
Description
N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine is a glycine derivative featuring two distinct substituents: a 3-aminocyclobutyl group and a cyclopropylmethyl moiety. Glycine derivatives are often explored for their bioactivity, solubility profiles, and metabolic stability, influenced by substituent groups .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C10H18N2O2/c11-8-3-9(4-8)12(6-10(13)14)5-7-1-2-7/h7-9H,1-6,11H2,(H,13,14) |
InChI Key |
JUBUJYJOESSISX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC(=O)O)C2CC(C2)N |
Origin of Product |
United States |
Biological Activity
N-(3-Aminocyclobutyl)-N-(cyclopropylmethyl)glycine (ACG) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 184.25 g/mol
- IUPAC Name : this compound
ACG functions primarily as an agonist at certain neurotransmitter receptors, particularly the glutamate receptors . Its structural properties allow it to mimic natural ligands, facilitating signal transduction pathways that are crucial for neuronal communication.
Neuropharmacological Effects
Research indicates that ACG exhibits significant neuropharmacological effects, particularly in modulating synaptic transmission. It has been shown to enhance synaptic plasticity, which is vital for learning and memory processes.
- Synaptic Plasticity : ACG enhances long-term potentiation (LTP) in hippocampal slices, suggesting its role in learning and memory enhancement.
- Neuroprotective Properties : Studies have indicated that ACG can protect neurons from excitotoxicity induced by excessive glutamate, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of ACG. It has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice models of Alzheimer's disease, ACG administration resulted in reduced amyloid-beta plaque accumulation and improved cognitive function compared to control groups.
- Antibacterial Efficacy : ACG was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 184.25 g/mol |
| Synaptic Plasticity | Enhanced LTP |
| Neuroprotective Effects | Reduced excitotoxicity |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 3-aminocyclobutyl and cyclopropylmethyl groups distinguish it from other glycine derivatives. Key comparisons include:
(a) N-(3-Aminobenzoyl)glycine ()
- Molecular Formula : C₉H₁₀N₂O₃ vs. C₁₀H₁₇N₂O₂ (target).
- Substituents: A planar 3-aminobenzoyl group in N-(3-Aminobenzoyl)glycine confers higher polarity due to the aromatic ring, whereas the target’s cyclobutyl and cyclopropyl groups introduce steric bulk and lipophilicity.
- Implications : The benzoyl group may enhance water solubility, while the target’s alicyclic substituents could improve membrane permeability and metabolic stability .
(b) Profluralin ()
- Structure : N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine.
- Comparison : Profluralin’s cyclopropylmethyl group is utilized in agrochemicals for its stability and lipophilicity. The target compound’s cyclopropylmethyl moiety may similarly enhance resistance to enzymatic degradation, though its glycine backbone could shift applications toward pharmaceuticals .
(a) Fluorinated Heterocyclic Compounds ()
- Key Reaction : Cyclopropylmethyl groups are incorporated via nucleophilic substitution or coupling reactions, as seen in the synthesis of N-(cyclopropylmethyl)-containing intermediates (e.g., 85–95% yields for fluorinated benzamides).
- Comparison: The target compound’s synthesis likely involves similar glycine coupling strategies, though yields may vary due to steric hindrance from the aminocyclobutyl group .
(b) N-(3-Acyloxyacyl)glycines ()
- Synthesis : Glycine t-butyl esters are coupled with acyloxyacyl groups under standard conditions.
- Divergence: The target’s aminocyclobutyl group may require specialized coupling agents (e.g., HATU or DCC) to overcome steric challenges, unlike linear acyloxyacyl derivatives .
Analytical and Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
